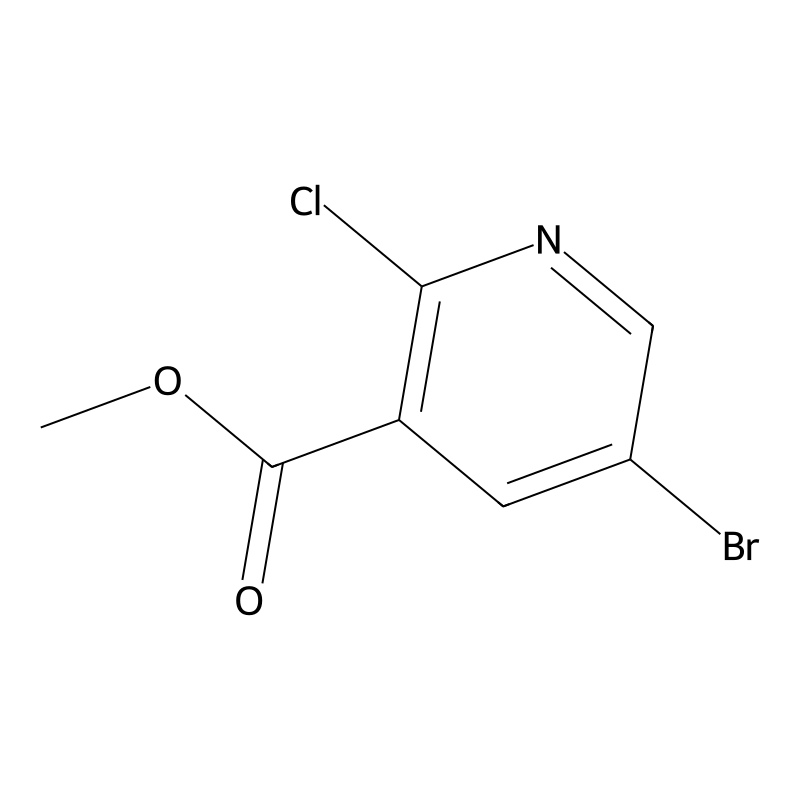Methyl 5-bromo-2-chloronicotinate
Catalog No.
S1973084
CAS No.
78686-79-0
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
78686-79-0
Product Name
Methyl 5-bromo-2-chloronicotinate
IUPAC Name
methyl 5-bromo-2-chloropyridine-3-carboxylate
Molecular Formula
C7H5BrClNO2
Molecular Weight
250.48 g/mol
InChI
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
InChI Key
MOMQDEDQGJAKII-UHFFFAOYSA-N
SMILES
COC(=O)C1=C(N=CC(=C1)Br)Cl
Canonical SMILES
COC(=O)C1=C(N=CC(=C1)Br)Cl
of methyl 5-bromo-2-chloronicotinate
- Importance of studying the compound in various fields of research and industry
II.
- Importance of studying the compound in various fields of research and industry
II.
- Description of the molecular structure
- Melting and boiling points
- Solubility in different solvents
- pH range and pKa value
- Reactivity with other chemicals
III.
- Melting and boiling points
- Solubility in different solvents
- pH range and pKa value
- Reactivity with other chemicals
III.
- Methods for synthesizing methyl 5-bromo-2-chloronicotinate
- Factors that affect the yield and purity of the compound
- Techniques used to characterize and confirm its structure
IV. Analytical Methods
- Spectroscopic techniques for analyzing the compound
- Chromatographic methods for separating and quantifying the compound
- Other analytical techniques for detection and quantification
V. Biological Properties
- Studies on the biological activity of methyl 5-bromo-2-chloronicotinate
- Mechanisms of action on biological systems
- Potential therapeutic uses in medicine and agriculture
VI.
- Factors that affect the yield and purity of the compound
- Techniques used to characterize and confirm its structure
IV. Analytical Methods
- Spectroscopic techniques for analyzing the compound
- Chromatographic methods for separating and quantifying the compound
- Other analytical techniques for detection and quantification
V. Biological Properties
- Studies on the biological activity of methyl 5-bromo-2-chloronicotinate
- Mechanisms of action on biological systems
- Potential therapeutic uses in medicine and agriculture
VI.
- Studies on the toxicity of methyl 5-bromo-2-chloronicotinate
- Safety guidelines for handling and using the compound in scientific experiments
VII.
- Safety guidelines for handling and using the compound in scientific experiments
VII.
- Examples of how methyl 5-bromo-2-chloronicotinate is used in scientific experiments
- Benefits and limitations of using the compound
VIII.
- Benefits and limitations of using the compound
VIII.
- Overview of current research on methyl 5-bromo-2-chloronicotinate
- Major findings and advancements in recent years
IX.
- Major findings and advancements in recent years
IX.
- Possible applications in medicine, agriculture, and other industries
- Potential benefits and limitations of using the compound in these fields
X. Limitations and Future Directions
- Limitations of current research on methyl 5-bromo-2-chloronicotinate
- Future directions for further research on the compound
- Possibilities for improving its properties and applications
- Potential benefits and limitations of using the compound in these fields
X. Limitations and Future Directions
- Limitations of current research on methyl 5-bromo-2-chloronicotinate
- Future directions for further research on the compound
- Possibilities for improving its properties and applications
- Developing more efficient and environmentally friendly methods for synthesizing methyl 5-bromo-2-chloronicotinate
- Investigating its potential as a pesticide or herbicide
- Assessing its effects on the environment and non-target organisms
- Exploring its uses in materials science and electronics
- Identifying its target receptors and physiological pathways in biological systems
- Studying its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
- Examining its efficacy in treating bacterial and fungal infections
- Investigating its interaction with other chemicals in complex systems
- Developing new analytical techniques for detecting and quantifying methyl 5-bromo-2-chloronicotinate in various matrices
- Expanding its use in polymer chemistry and catalysis.
- Investigating its potential as a pesticide or herbicide
- Assessing its effects on the environment and non-target organisms
- Exploring its uses in materials science and electronics
- Identifying its target receptors and physiological pathways in biological systems
- Studying its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
- Examining its efficacy in treating bacterial and fungal infections
- Investigating its interaction with other chemicals in complex systems
- Developing new analytical techniques for detecting and quantifying methyl 5-bromo-2-chloronicotinate in various matrices
- Expanding its use in polymer chemistry and catalysis.
XLogP3
2.4
GHS Hazard Statements
Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Methyl 5-bromo-2-chloropyridine-3-carboxylate
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








